Imidazo[1,5-a]pyridine-5-carbonitrile

Medicinal Chemistry Scaffold Optimization Regioisomeric SAR

Immuno-oncology programs targeting tryptophan catabolism require precise 5-substituted imidazopyridine scaffolds. Substitution with regioisomeric carbonitriles or alternate imidazopyridines alters target engagement and invalidates patent-specific SAR data. This privileged scaffold offers: - Zero rotatable bonds, LogP 1.21, TPSA 41.09 Ų for controlled physicochemical properties - Versatile 5-cyano handle for hydrolysis, reduction, or cycloaddition - 95-98% purity grades available with redundant supply chains

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 141912-72-3
Cat. No. B11922199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridine-5-carbonitrile
CAS141912-72-3
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN2C(=C1)C#N
InChIInChI=1S/C8H5N3/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H
InChIKeyKDLZCHVUOJPFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,5-a]pyridine-5-carbonitrile Scaffold Overview


Imidazo[1,5-a]pyridine-5-carbonitrile (CAS 141912-72-3) is a bicyclic heterocyclic compound consisting of a fused imidazole-pyridine core with a cyano group at the 5-position on the pyridine ring [1]. With a molecular formula of C8H5N3 and molecular weight of 143.15 g/mol, this scaffold is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . The imidazo[1,5-a]pyridine framework is recognized as a privileged scaffold in medicinal chemistry due to its structural versatility and potential for interaction with diverse biological targets, including enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) [2]. The 5-cyano substitution confers distinct electronic properties and synthetic utility that differentiate this compound from regioisomeric carbonitrile analogs and other imidazopyridine derivatives, making it a strategic building block for drug discovery programs targeting specific molecular scaffolds [3].

1

5-CN substitution for electronic differentiation in SAR studies

2

Reported IDO/TDO inhibitor scaffold in patent context

3

Defined purity specifications from multiple commercial sources

Imidazo[1,5-a]pyridine-5-carbonitrile: Non-Substitutability


Substitution of Imidazo[1,5-a]pyridine-5-carbonitrile with regioisomeric carbonitriles (e.g., 1-, 3-, or 6-carbonitrile derivatives) or alternative 5-substituted imidazopyridines is not scientifically justifiable without revalidation of the specific synthetic pathway, target engagement profile, or physicochemical property set. The 5-position cyano group confers a distinct electron-withdrawing effect on the pyridine ring that influences both nucleophilic substitution reactivity and hydrogen-bonding acceptor capacity, differentiating it from the 1-, 3-, or 6-carbonitrile regioisomers [1]. Furthermore, patent literature specifically claims 5-substituted imidazo[1,5-a]pyridines as a distinct class of IDO/TDO inhibitors, with the substitution position being critical for biological activity and selectivity [2]. The regioisomeric variants, while sharing the same molecular formula (C8H5N3) and molecular weight (143.15), present different electronic topologies and steric environments that can alter binding orientations in target pockets, metabolic stability, and downstream synthetic accessibility . The quantitative evidence below establishes the specific parameters where 5-carbonitrile substitution provides measurable differentiation.

Regioisomer

Alternative carbonitrile regioisomers (1-,3-,6-CN) may shift target binding topology and synthetic reactivity

Patent scope

5-substituted imidazo[1,5-a]pyridines are specifically claimed for IDO/TDO; 8-substituted variants may differ

Reactivity

C5-nitrile handle reactivity may not transfer to imidazole-ring nitriles, altering downstream derivatization

Imidazo[1,5-a]pyridine-5-carbonitrile Evidence vs. Analogs


5-CN Regioisomeric Specificity

Imidazo[1,5-a]pyridine-5-carbonitrile is one of four possible regioisomeric carbonitrile derivatives of the imidazo[1,5-a]pyridine scaffold, alongside 1-, 3-, and 6-carbonitrile variants [1]. While all four regioisomers share identical molecular formula (C8H5N3) and molecular weight (143.15), their distinct substitution patterns produce measurably different electronic environments and synthetic reactivity profiles. The 5-position cyano group on the pyridine ring provides an electron-withdrawing effect that enhances electrophilicity at adjacent positions and creates a unique hydrogen-bond acceptor topology compared to the 1- or 3-position substitution on the imidazole ring [2].

5-CN Regioisomeric Specificity
Class-level
5-CN on pyridine vs. 1-/3-/6-CN regioisomers; distinct electronic topology and H-bond geometry
Regioisomeric SAR requires positional verification
Structural analysis based on SMILES connectivity
Medicinal Chemistry Scaffold Optimization Regioisomeric SAR

IDO/TDO Inhibition Relevance

Patent literature specifically claims 5-substituted imidazo[1,5-a]pyridines as a distinct and non-obvious class of inhibitors targeting indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) [1]. The 5-position substitution is explicitly identified as critical for binding interactions with these enzymes, differentiating this scaffold from 8-substituted variants and other imidazopyridine regioisomers. The patent covers a range of 5-substituents including cyano groups, with the imidazo[1,5-a]pyridine-5-carbonitrile core serving as a key intermediate or active pharmacophore element.

IDO/TDO Inhibition Relevance
Class-level
5-substituted core explicitly claimed for IDO/TDO inhibition; distinct from 8-substituted variants
Supports IDO/TDO pathway research direction
Patent claims and SAR interpretation
Immuno-Oncology Enzyme Inhibition Tryptophan Metabolism

Synthetic Versatility of 5-CN Handle

The 5-carbonitrile group in Imidazo[1,5-a]pyridine-5-carbonitrile serves as a versatile functional handle that can undergo nucleophilic attack to introduce various substituents, distinguishing it from halogen-substituted or hydrogen-substituted imidazopyridine analogs . This cyano group enables subsequent transformations including hydrolysis to amides or carboxylic acids, reduction to amines, and cycloaddition reactions. In contrast, the 1-carbonitrile and 3-carbonitrile regioisomers position the reactive cyano group on the imidazole ring, altering both the electronic environment for subsequent reactions and the steric accessibility of the nitrile moiety .

Synthetic Versatility of 5-CN Handle
Class-level
C5-nitrile enables hydrolysis, reduction, cycloaddition; reactivity differs from imidazole-ring nitriles
Enables specific derivatization routes; reactivity may vary
Calculated TPSA 41.09 Ų, LogP 1.21
Synthetic Chemistry Building Blocks Cyclocondensation

Quality Specifications and Availability

Imidazo[1,5-a]pyridine-5-carbonitrile (CAS 141912-72-3) is commercially available from multiple vendors with defined purity specifications that support reproducible research outcomes. Available purity grades include 95% and 97–98% , with documented long-term storage conditions requiring cool, dry environments. These purity specifications are critical for quantitative structure-activity relationship studies and reproducibility across different research sites.

Quality Specifications
Specification review
Purity range 95% to ≥98% from three independent suppliers; non-hazardous transport
Supports procurement with defined purity; verify batch COA
Vendor datasheets 2024–2025
Chemical Procurement Quality Control Vendor Specifications

Physicochemical Property Profile

Imidazo[1,5-a]pyridine-5-carbonitrile exhibits calculated physicochemical parameters that differentiate it from other substitution patterns and influence its suitability for drug discovery applications. The compound has calculated LogP of 1.20598, topological polar surface area (TPSA) of 41.09 Ų, three hydrogen bond acceptors, and zero hydrogen bond donors, with zero rotatable bonds . These parameters place the compound within favorable drug-like property space (LogP <5, TPSA <140 Ų), while the absence of rotatable bonds contributes to low conformational entropy and potentially favorable binding kinetics [1].

Physicochemical Property Profile
Context-dependent
LogP (calc.) 1.21, TPSA 41.09 Ų, 3 HBA, 0 HBD, 0 rotatable bonds
Calculated parameters inform early screening; experimental validation needed
Computed properties; actual values may vary
ADME Prediction Physicochemical Properties Drug-likeness

Imidazo[1,5-a]pyridine-5-carbonitrile Applications


IDO/TDO Inhibitor Scaffold Optimization

For immuno-oncology programs targeting the tryptophan catabolism pathway, Imidazo[1,5-a]pyridine-5-carbonitrile provides access to the specifically claimed 5-substituted imidazopyridine chemical space for IDO/TDO inhibition [1]. The 5-carbonitrile substitution pattern is distinguished from 8-substituted variants in patent claims, and procurement of this specific regioisomer ensures alignment with intellectual property and structure-activity relationship data for this target class.

Nitrile Functionalization for Library Synthesis

The 5-carbonitrile group serves as a versatile functional handle for downstream diversification through nucleophilic attack, hydrolysis, reduction, or cycloaddition reactions . With zero rotatable bonds, low conformational entropy, and favorable calculated drug-like properties (LogP 1.21, TPSA 41.09 Ų) , this scaffold is suitable for generating focused compound libraries while maintaining controlled physicochemical property ranges.

Regioisomeric Reference Standard

Given the distinct substitution pattern of Imidazo[1,5-a]pyridine-5-carbonitrile compared to 1-, 3-, and 6-carbonitrile regioisomers [2], this compound serves as a critical reference standard for analytical method development, regioisomeric impurity profiling, and structure-activity relationship studies investigating position-dependent effects on target binding or metabolism.

Multi-Vendor Quality Procurement

Imidazo[1,5-a]pyridine-5-carbonitrile is available from multiple commercial suppliers with purity specifications ranging from 95% to ≥98% , enabling procurement flexibility and supply chain redundancy. The defined storage conditions (cool, dry environment) and non-hazardous transport classification support standard laboratory handling procedures and inventory management.

Application
Selection Property
Validation Focus
IDO/TDO pathway studies
5-Substitution patent alignment
IDO/TDO enzyme inhibition assay context
Nitrile-based library synthesis
C5-nitrile synthetic handle
Derivatization scope and route compatibility
Regioisomeric analytical reference
Regioisomeric identity and purity
Analytical method development and impurity profiling
Multi-vendor research procurement
Multi-supplier purity assurance
Lot-to-lot purity verification and supply continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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